Lubiprostone Lubiprostone Lubiprostone is a medication used in the management of idiopathic chronic constipation. A prostaglandin E1 derivative, lubiprostone is a bicyclic fatty acid that activates ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells. Activation of these channels promotes the secretion of a chloride-rich fluid that soften the stool, increase gastrointestinal motility, and induce spontaneous bowel movements (SBM).
Lubiprostone is an activator of chloride channels (ClC-2) in the intestine and is used for treatment of chronic constipation and irritable bowel syndrome. Lubiprostone has not been linked to serum enzyme elevations during treatment or to episodes of clinically apparent liver injury.
Lubiprostone is a bicyclic fatty acid derived from prostaglandin E1 and a chloride channel activator with laxative activity. Upon intake, lubiprostone specifically binds to and activates the type 2 chloride channel (ClC-2) in the apical membrane of the gastrointestinal epithelium. This produces an efflux of chloride ions, thereby drawing water into the gastrointestinal lumen. The resulting increased amounts of intestinal fluid soften the stool, increase motility, and improve bowel movements.
Member of a bicyclic fatty acid class of compounds derived from PROSTAGLANDIN E1 involved in chloride channel gating.
Brand Name: Vulcanchem
CAS No.: 136790-76-6
VCID: VC21337243
InChI: InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14?,15?,17?,20-/m1/s1
SMILES: CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F
Molecular Formula: C20H32F2O5
Molecular Weight: 390.5 g/mol

Lubiprostone

CAS No.: 136790-76-6

VCID: VC21337243

Molecular Formula: C20H32F2O5

Molecular Weight: 390.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lubiprostone - 136790-76-6

Description

Lubiprostone, marketed under the brand name Amitiza among others, is a medication primarily used for managing chronic idiopathic constipation, irritable bowel syndrome with constipation (IBS-C), and opioid-induced constipation (OIC) . Developed by Sucampo Pharmaceuticals, it was first approved by the FDA in 2006 and has since been approved for additional indications, including IBS-C in 2008 and OIC in 2013 .

Mechanism of Action

Lubiprostone is a bicyclic fatty acid derived from prostaglandin E1. It acts by activating ClC-2 chloride channels on the gastrointestinal epithelial cells, leading to the secretion of a chloride-rich fluid. This fluid softens the stool, increases gastrointestinal motility, and promotes spontaneous bowel movements (SBMs) .

Medical Uses

Lubiprostone is used for several types of constipation:

  • Chronic Idiopathic Constipation (CIC): Lubiprostone is effective in treating CIC by increasing the frequency of SBMs .

  • Irritable Bowel Syndrome with Constipation (IBS-C): It improves symptoms of IBS-C, including abdominal pain and bowel habits, particularly in women .

  • Opioid-Induced Constipation (OIC): Lubiprostone helps manage constipation caused by opioid medications in patients with chronic non-cancer pain .

Pharmacokinetics

Lubiprostone is rapidly metabolized in the gastrointestinal tract, primarily through reduction/oxidation by carbonyl reductase, without involving the cytochrome P450 system. Its metabolites are minimal in plasma, indicating localized action within the gut .

Efficacy

Recent meta-analyses have shown that lubiprostone significantly increases SBMs in patients with CIC and IBS-C. It also improves SBMs within 24 hours in OIC patients . For IBS-C, lubiprostone has been found to enhance patient-rated symptom relief compared to placebo .

Safety

Lubiprostone is generally well-tolerated, with a favorable safety profile similar to placebo in clinical trials . It does not cause significant changes in serum electrolyte levels or lead to drug tolerance .

Clinical Trials

ConditionOutcomeStudy Findings
CICSBMs/WeekIncreased by 45.4% (RR 1.454, 95% CI 1.193–1.771)
IBS-CSymptom Relief17.9% responders vs. 10.1% with placebo (P=0.001)
OICSBMs within 24hIncreased by 27.7% (RR 1.277, 95% CI 1.105–1.475)

Additional Benefits

Lubiprostone may also improve intestinal permeability, potentially benefiting conditions like "leaky gut" syndrome .

CAS No. 136790-76-6
Product Name Lubiprostone
Molecular Formula C20H32F2O5
Molecular Weight 390.5 g/mol
IUPAC Name 7-[(2R)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid
Standard InChI InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14?,15?,17?,20-/m1/s1
Standard InChIKey WGFOBBZOWHGYQH-IDQKJFIUSA-N
Isomeric SMILES CCCCC([C@]1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F
SMILES CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F
Canonical SMILES CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F
Appearance White to Off-White Solid
Melting Point 56-59°C
Physical Description Solid
Purity > 95%
Quantity Milligrams-Grams
Solubility Practically insoluble
Synonyms 0211, RU
0211, SPI
Amitiza
lubiprostone
Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)-
RU 0211
RU-0211
RU0211
SPI 0211
SPI-0211
SPI0211
Reference Array
Zhang et al. Concise, scalable and enantioselective total synthesis of prostaglandins. Nature Chemistry, DOI: 10.1038/s41557-021-00706-1, published online 27 May 2021
PubChem Compound 59773080
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator